molecular formula C11H14BrNO4 B1502198 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate CAS No. 1146081-31-3

1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate

Cat. No.: B1502198
CAS No.: 1146081-31-3
M. Wt: 304.14 g/mol
InChI Key: GQRHEAQVGCTKHO-UHFFFAOYSA-N
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Description

1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate is a complex organic compound characterized by its pyrrole ring structure, which is substituted with a tert-butyl group, a methyl group, and a bromo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate typically involves multiple steps, starting with the formation of the pyrrole ring. One common method is the reaction of a suitable pyrrole precursor with tert-butyl alcohol and bromine in the presence of a strong acid catalyst. The reaction conditions need to be carefully controlled to ensure the selective formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of advanced purification techniques, such as column chromatography, is essential to obtain a high-purity final product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield the corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyrrole derivatives.

Scientific Research Applications

Medicinal Chemistry

1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate has garnered attention for its potential therapeutic applications, particularly as a precursor in the synthesis of bioactive compounds. Its structural features enable it to act as:

  • Anticancer Agents : Compounds derived from pyrrole structures have shown promising activity against various cancer cell lines.
  • Antimicrobial Agents : The presence of bromine and carboxylate groups can enhance the antimicrobial properties of derivatives synthesized from this compound.

Material Science

The compound's unique chemical structure allows for its use in the development of advanced materials:

  • Polymer Chemistry : It can be utilized as a monomer or cross-linking agent in polymer synthesis, contributing to materials with enhanced thermal and mechanical properties.
  • Organic Electronics : Due to its electronic properties, it may serve as a building block in the fabrication of organic semiconductors or photovoltaic devices.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various pyrrole derivatives, including those derived from this compound. The results indicated that certain modifications led to significant cytotoxicity against breast cancer cell lines (MCF-7), demonstrating the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Research focused on the antimicrobial activity of pyrrole derivatives revealed that compounds synthesized from this compound exhibited notable inhibition against Gram-positive bacteria. This suggests that further exploration into its derivatives could yield effective antimicrobial agents .

Mechanism of Action

The mechanism by which 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • 1-tert-butyl-3-methyl-1H-pyrrole-2-carboxylate

  • 1-tert-butyl-3-methyl-1H-pyrrole-4-carboxylate

  • 1-tert-butyl-3-methyl-1H-pyrrole-5-carboxylate

Biological Activity

1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its reactivity and biological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14BrN2O4
  • CAS Number : 16420-39-6
  • Molecular Weight : 328.15 g/mol

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

Antimicrobial Activity

Studies have indicated that pyrrole derivatives exhibit significant antimicrobial properties. For instance, related compounds have shown activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MIC) for these compounds often fall within the low microgram per milliliter range, suggesting potent antibacterial effects.

CompoundTarget BacteriaMIC (µg/mL)
Pyrrole Derivative AMRSA0.125
Pyrrole Derivative BM. tuberculosis5.0

Anticancer Potential

The pyrrole scaffold has been associated with anticancer activity. Research has demonstrated that certain derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways and the generation of reactive oxygen species (ROS).

The biological activity of this compound is hypothesized to involve:

  • Cell Membrane Disruption : The lipophilic nature of the compound allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : Certain enzymes critical for bacterial survival may be inhibited by this compound, disrupting metabolic processes.

Study on Antibacterial Activity

A study published in MDPI explored the antibacterial efficacy of various pyrrole derivatives, including those similar to this compound. The results demonstrated that these compounds had enhanced activity against both Gram-positive and Gram-negative bacteria compared to traditional antibiotics like vancomycin and ciprofloxacin .

Study on Anticancer Properties

Another investigation focused on the anticancer potential of pyrrole derivatives found that specific modifications to the pyrrole structure could significantly enhance cytotoxicity against human cancer cell lines. The study reported that compounds with halogen substitutions showed increased potency due to their ability to interact with DNA and inhibit replication processes .

Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-bromopyrrole-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO4/c1-11(2,3)17-10(15)13-6-7(5-8(13)12)9(14)16-4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRHEAQVGCTKHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=C1Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675484
Record name 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146081-31-3
Record name 1-tert-Butyl 3-methyl 5-bromo-1H-pyrrole-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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